molecular formula C7H15ClN2O B6201385 N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride CAS No. 2694056-66-9

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride

Cat. No.: B6201385
CAS No.: 2694056-66-9
M. Wt: 178.7
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride typically involves the reaction of N-methylpyrrolidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or extraction.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form N-methyl-2-[(2R)-pyrrolidin-2-yl]ethanol.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include N-oxide derivatives, N-methyl-2-[(2R)-pyrrolidin-2-yl]ethanol, and various substituted derivatives depending on the specific nucleophile used.

Scientific Research Applications

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride can be compared with other similar compounds, such as:

    N-methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features but different applications.

    Pyrrolidine: The parent compound with a simpler structure and different chemical properties.

    N-methylpyrrolidine: A related compound with similar chemical reactivity but different biological activity.

The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2694056-66-9

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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